((2S,6S)-6-methylmorpholin-2-yl)methanol
Description
((2S,6S)-6-Methylmorpholin-2-yl)methanol is a stereoisomeric morpholine derivative featuring a methanol group at the 2-position and a methyl substituent at the 6-position of the morpholine ring. Its hydrochloride salt has a molecular formula of C11H15NO·HCl and a molecular weight of 177.25 g/mol . The compound is listed in commercial catalogs (e.g., Enamine Ltd. and Combi-Blocks) as a building block for pharmaceutical synthesis, though specific applications remain undisclosed in the available literature . Structural analyses using collision cross-section (CCS) predictions indicate adduct-specific CCS values, such as 127.4 Ų for [M+H]+ and 128.8 Ų for [M-H]–, which are critical for mass spectrometry-based characterization .
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
[(2S,6S)-6-methylmorpholin-2-yl]methanol |
InChI |
InChI=1S/C6H13NO2/c1-5-2-7-3-6(4-8)9-5/h5-8H,2-4H2,1H3/t5-,6-/m0/s1 |
InChI Key |
RLUNMFUEXOEXSZ-WDSKDSINSA-N |
Isomeric SMILES |
C[C@H]1CNC[C@H](O1)CO |
Canonical SMILES |
CC1CNCC(O1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,6S)-6-methylmorpholin-2-yl)methanol typically involves the reaction of morpholine derivatives with appropriate reagents. One common method includes the reduction of ((2S,6S)-6-methylmorpholin-2-yl)methanone using reducing agents like sodium borohydride or lithium aluminum hydride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of ((2S,6S)-6-methylmorpholin-2-yl)methanol may involve large-scale synthesis using similar reduction methods but optimized for higher yields and purity. The process may include steps like crystallization and purification to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
((2S,6S)-6-methylmorpholin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: The compound can be further reduced to form more complex alcohols or amines using reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: Sodium borohydride, Lithium aluminum hydride
Substitution: Tosyl chloride, Bases like pyridine
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, substituted morpholine derivatives, and complex alcohols .
Scientific Research Applications
Chemistry
In chemistry, ((2S,6S)-6-methylmorpholin-2-yl)methanol is used as an intermediate in the synthesis of various chiral compounds.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new drugs targeting specific enzymes or receptors .
Medicine
Medicinal chemistry explores the use of ((2S,6S)-6-methylmorpholin-2-yl)methanol in the synthesis of drugs with potential therapeutic effects. Its chiral nature makes it valuable in the development of enantiomerically pure pharmaceuticals .
Industry
In the industrial sector, ((2S,6S)-6-methylmorpholin-2-yl)methanol is used in the production of fine chemicals and as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of ((2S,6S)-6-methylmorpholin-2-yl)methanol involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Analogs
((2S,6S)-6-Methylmorpholin-2-yl)methanol has stereoisomeric counterparts with distinct configurations:
- [(2R,6R)-6-Methylmorpholin-2-yl]methanol hydrochloride: Shares the same molecular formula (C11H15NO·HCl) but differs in stereochemistry at both the 2- and 6-positions. This compound exhibits similar purity (95%) and is used interchangeably in chiral synthesis .
Key Differences:
Implications : Stereochemistry influences binding affinity in chiral environments, such as enzyme active sites, though pharmacological data are lacking in the evidence.
Benzyl-Substituted Morpholine Derivatives
Compounds like ((2R,6S)-4-Benzyl-6-((benzyloxy)methyl)morpholin-2-yl)methanol (MW: 327.42 g/mol) and (4-benzyl-6,6-dimethylmorpholin-2-yl)methanol (MW: 235.33 g/mol) feature bulkier aromatic substituents .
Key Differences:
Boronic Ester-Containing Methanol Derivatives
Compounds like [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (MW: 248.12 g/mol) share the methanol functional group but lack the morpholine ring .
Key Differences:
Implications : Boronic esters are pivotal in cross-coupling reactions, whereas morpholine derivatives are more relevant to medicinal chemistry for their ring oxygen’s hydrogen-bonding capacity.
Pharmacokinetic Comparison with Hydroxynorketamine (HNK) Metabolites
HNK exhibits a plasma half-life of 8.0 ± 4.0 hours and a brain-to-plasma ratio of ~1:1, suggesting efficient CNS penetration .
Contrast :
- HNK is bioactive in depression models, while ((2S,6S)-6-methylmorpholin-2-yl)methanol’s pharmacological role is uncharacterized in the evidence.
- HNK’s Vd (7352 mL/kg) and clearance (704 mL/h/kg) reflect extensive tissue distribution , but analogous data for the target compound are unavailable.
Biological Activity
((2S,6S)-6-methylmorpholin-2-yl)methanol is a chiral morpholine derivative that has garnered attention due to its diverse biological activities and potential therapeutic applications. This compound features a morpholine ring with a methyl group at the 6-position and a hydroxymethyl group at the 2-position, which contribute to its unique properties and interactions with biological targets.
Chemical Structure and Properties
The chemical structure of ((2S,6S)-6-methylmorpholin-2-yl)methanol is characterized by:
- Morpholine Ring : A six-membered heterocyclic structure containing one nitrogen atom.
- Functional Groups : A hydroxymethyl group at the 2-position and a methyl group at the 6-position, which enhance its reactivity.
This compound's stereochemistry plays a crucial role in its biological activity, influencing how it interacts with various molecular targets.
The primary mechanism of action for ((2S,6S)-6-methylmorpholin-2-yl)methanol involves modulation of the mammalian target of rapamycin (mTOR) signaling pathway. This pathway is pivotal in regulating cell growth, metabolism, and proliferation. By influencing mTOR activity, the compound may have implications in cancer therapy and metabolic disorders.
Key Pathways Affected
- mTOR Signaling Pathway : Increases phosphorylation of mTOR and downstream targets, affecting cellular functions.
- Cellular Proliferation : Potential to inhibit cancer cell growth by modulating metabolic pathways.
Biological Activities
Research indicates that ((2S,6S)-6-methylmorpholin-2-yl)methanol exhibits several notable biological activities:
- Antiviral Properties : Preliminary studies suggest potential antiviral effects against RNA viruses by inhibiting key viral enzymes.
- Anticancer Activity : The compound's interaction with mTOR may lead to reduced proliferation of cancer cells.
- Neuroprotective Effects : Investigations into its role as a central nervous system agent indicate potential neuroprotective properties.
Research Findings
Several studies have explored the biological activity of ((2S,6S)-6-methylmorpholin-2-yl)methanol:
Case Study 1: Antiviral Activity
In a study examining the antiviral properties of ((2S,6S)-6-methylmorpholin-2-yl)methanol, researchers found that the compound effectively inhibited viral replication in vitro. It was particularly effective against coronaviruses, showcasing a significant reduction in viral load during assays .
Case Study 2: Cancer Therapeutics
A separate investigation into the anticancer potential of this compound revealed that it could significantly reduce the proliferation of specific cancer cell lines through mTOR pathway modulation. This suggests its viability as a candidate for further development in cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
